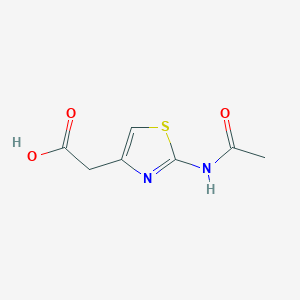

(2-Acetylamino-thiazol-4-yl)-acetic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to "(2-Acetylamino-thiazol-4-yl)-acetic acid," involves a variety of chemical strategies. For instance, the efficient preparation of related compounds, like (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, demonstrates the use of starting materials such as 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, further refined by stereochemical structure determination through X-ray crystallography (Kanai et al., 1993).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including variations of acetylamino-thiazolyl-acetic acids, has been extensively analyzed using techniques such as X-ray diffraction analysis (XDA). This allows for a detailed understanding of the compound's three-dimensional configuration, critical for assessing its interaction potential in biological systems and chemical reactions (Krapivin et al., 1992).

Chemical Reactions and Properties

Thiazole compounds are known for their reactivity in various chemical reactions. The synthesis of thiazole derivatives often involves multicomponent reactions, showcasing their chemical versatility. For example, acetic acid-mediated regioselective synthesis of novel 2,4,5-trisubstituted thiazole derivatives has been achieved through a domino reaction, highlighting the chemical reactivity and potential for generating structurally diverse molecules (Saroha & Khurana, 2019).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

- Antimicrobial Properties : Derivatives of 2-acetylamino-thiazol-4-yl-acetic acid exhibit significant antimicrobial activities. A study synthesizing various 2-[(benzoxazole/benzimidazole-2-yl)sulfanyl] acetylamino]thiazoles derivatives demonstrated their effective antibacterial and antifungal properties against various microorganisms including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida globrata (Kaplancıklı et al., 2004).

Biochemical Properties and Synthesis

- Synthesis and Properties : Studies on the synthesis of derivatives of 2-acetylamino-thiazol-4-yl-acetic acid and their biochemical properties have been conducted. These include the creation of compounds with potential analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities (Salionov, 2015).

Applications in Anticonvulsant Therapy

- Anticonvulsant Activity : The synthesis of thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores, which showed promising anticonvulsant activity in various models, demonstrates the potential of 2-acetylamino-thiazol-4-yl-acetic acid derivatives in anticonvulsant therapy (Mishchenko et al., 2020).

Corrosion Inhibition

- Corrosion Inhibition : Derivatives of 2-acetylamino-thiazol-4-yl-acetic acid have shown efficacy as corrosion inhibitors, particularly in the petroleum industry. For example, a study on thiadiazoline compounds, including derivatives of 2-acetylamino-thiazol-4-yl-acetic acid, demonstrated excellent corrosion mitigation properties for petroleum oil well/tubing steel (Tiwari et al., 2021).

Antituberculosis Activity

- Antituberculosis Properties : Some derivatives of 2-acetylamino-thiazol-4-yl-acetic acid have been studied for their antituberculosis activity, showing effectiveness against various strains of Mycobacterium tuberculosis (Mamolo et al., 2003).

Anticancer and Binding Characteristics

- Anticancer Activity and Binding to Human Serum Albumin : A specific derivative of 2-acetylamino-thiazol-4-yl-acetic acid demonstrated anticancer activity along with antibacterial properties. Its binding characteristics to human serum albumin were also investigated to understand its pharmacokinetic mechanism (Karthikeyan et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-4(10)8-7-9-5(3-13-7)2-6(11)12/h3H,2H2,1H3,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOJFJKNUZUGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360649 | |

| Record name | (2-Acetylamino-thiazol-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Acetylamino-thiazol-4-yl)-acetic acid | |

CAS RN |

202408-30-8 | |

| Record name | (2-Acetylamino-thiazol-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)